An In-depth Technical Guide to the Physical Properties of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride
An In-depth Technical Guide to the Physical Properties of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a chiral amine building block of significant interest in pharmaceutical research and development. Its stereospecificity and the presence of bromo and fluoro substituents on the phenyl ring make it a valuable precursor for the synthesis of a wide array of biologically active molecules. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various synthetic protocols and as a potential active pharmaceutical ingredient (API).
This technical guide provides a comprehensive overview of the key physical properties of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. Beyond a simple tabulation of data, this document delves into the experimental methodologies for determining these properties, offering insights into the scientific rationale behind the procedural steps. This approach is designed to equip researchers with the practical knowledge necessary for the effective handling, characterization, and application of this compound.
Molecular Structure and Identification
A thorough understanding of a compound's physical properties begins with its unequivocal identification. The structural and identifying information for (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is summarized in the table below.
| Parameter | Value | Source |
| IUPAC Name | (1S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine hydrochloride | [1][2] |
| CAS Number | 1311254-85-9 | [1][2][3] |
| Molecular Formula | C₈H₁₀BrClFN | [3] |
| Molecular Weight | 254.53 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Storage | Sealed in a dry place at room temperature | [3][4] |
Diagram 1: Chemical Structure of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride
A 2D representation of the molecular structure.
Part 1: Thermal Properties
1.1. Melting Point
The melting point of a pure solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For a hydrochloride salt, this value is a critical indicator of purity and identity.
Experimental Protocol: Capillary Melting Point Determination
The determination of the melting point of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is most accurately performed using a digital melting point apparatus, following a method analogous to the USP Class Ia procedure.
Step-by-Step Methodology:
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Sample Preparation: A small amount of the dry, crystalline solid is finely powdered using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube (0.8-1.2 mm internal diameter) to a height of 2-4 mm. The tube is then tapped gently on a hard surface to ensure the sample is tightly packed at the bottom.
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Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
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Heating Profile: The apparatus is programmed to heat at a rapid rate to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to a slower, controlled rate of 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.
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Observation and Recording: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is recorded as the end of the melting range. For a pure, crystalline compound, this range should be narrow (typically ≤ 2°C).
Diagram 2: Workflow for Melting Point Determination
A streamlined process for accurate melting point measurement.
Part 2: Solubility Profile
The solubility of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride in various solvents is a critical parameter for its application in synthesis, formulation, and purification. As an amine hydrochloride, it is expected to exhibit good solubility in polar protic solvents.
Experimental Protocol: Qualitative and Semi-Quantitative Solubility Assessment
A systematic approach to determining solubility involves testing the compound in a range of common laboratory solvents with varying polarities.
Step-by-Step Methodology:
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Solvent Selection: A panel of solvents is chosen, including water, methanol, ethanol, dichloromethane, and ethyl acetate, to represent a spectrum of polarities.
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Qualitative Assessment: To a test tube containing approximately 1 mL of the solvent, a small, pre-weighed amount (e.g., 1-2 mg) of the compound is added. The mixture is vortexed or agitated at a controlled temperature (typically ambient, ~25°C). Visual observation determines if the solid dissolves completely.
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Semi-Quantitative Assessment: If the compound dissolves, further weighed portions are added incrementally until the solution becomes saturated (i.e., solid material remains undissolved after prolonged agitation). The total mass of the compound dissolved in the known volume of solvent provides an estimate of its solubility.
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pH-Dependent Solubility in Water: Given the amine hydrochloride nature of the compound, its aqueous solubility is expected to be pH-dependent. The solubility should be assessed in buffered aqueous solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract.
Expected Solubility Profile (Based on Chemical Structure):
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Water | 10.2 | High | The ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the amine group. |
| Methanol | 5.1 | High | A polar protic solvent capable of solvating the ionic salt and hydrogen bonding. |
| Ethanol | 4.3 | Moderate to High | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |
| Dichloromethane | 3.1 | Low to Moderate | A polar aprotic solvent, which may have some capacity to dissolve the compound, but less effectively than protic solvents. |
| Ethyl Acetate | 4.4 | Low | A moderately polar aprotic solvent with limited ability to solvate the ionic salt. |
| Hexanes | 0.1 | Very Low | A nonpolar solvent, which is not expected to dissolve the highly polar hydrochloride salt. |
Part 3: Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Sample Preparation and Analysis
Step-by-Step Methodology:
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Solvent Selection: A deuterated solvent in which the compound is soluble is chosen, typically Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), due to the polar nature of the hydrochloride salt.
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Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
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Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Expected ¹H NMR Spectral Features:
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Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the substituted phenyl ring. The coupling patterns will be influenced by both the bromine and fluorine substituents.
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Methine Proton (-CH): A quartet adjacent to the chiral center, coupled to the methyl protons and the amine protons. Its chemical shift will be influenced by the adjacent aromatic ring and the protonated amine group.
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Methyl Protons (-CH₃): A doublet in the aliphatic region, coupled to the methine proton.
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Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which can be concentration and temperature-dependent.
Expected ¹³C NMR Spectral Features:
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Aromatic Carbons: Six distinct signals in the aromatic region (typically δ 110-160 ppm). The carbon atoms directly bonded to fluorine and bromine will show characteristic chemical shifts and coupling to ¹⁹F.
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Methine Carbon (-CH): A signal in the aliphatic region (typically δ 40-60 ppm).
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Methyl Carbon (-CH₃): A signal in the upfield aliphatic region (typically δ 15-25 ppm).
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)
Step-by-Step Methodology:
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Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.
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Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected FT-IR Spectral Features:
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N-H Stretching: A broad absorption band in the region of 3200-2800 cm⁻¹ characteristic of the stretching vibrations of the ammonium (-NH₃⁺) group.
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C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the aromatic and aliphatic C-H bonds.
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N-H Bending: A peak around 1600-1500 cm⁻¹ due to the bending vibration of the ammonium group.
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C=C Stretching: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.
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C-F Stretching: A strong absorption band in the 1250-1000 cm⁻¹ region.
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C-Br Stretching: An absorption in the fingerprint region, typically below 700 cm⁻¹.
3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Mass Spectrometry Analysis
Step-by-Step Methodology:
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Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar, pre-ionized compound.
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Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Expected Mass Spectrum Features:
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Molecular Ion Peak: The primary observation will be the molecular ion of the free amine, [M-Cl]⁺, at an m/z corresponding to the molecular weight of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
This technical guide has outlined the key physical properties of (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride and provided detailed experimental protocols for their determination. A thorough characterization of these properties is fundamental for the successful application of this important chiral building block in research and drug development. By understanding the principles behind these analytical techniques, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
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Lead Sciences. (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride. [Link][3]
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MySkinRecipes. (R)-1-(4-Bromo-2-fluorophenyl)ethanamine. [Link][5]



